molecular formula C7H7BrO2S B580972 Methyl 5-bromo-2-methylthiophene-3-carboxylate CAS No. 1259396-11-6

Methyl 5-bromo-2-methylthiophene-3-carboxylate

Cat. No.: B580972
CAS No.: 1259396-11-6
M. Wt: 235.095
InChI Key: KOLUIHOYXGOSFO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylthiophene-3-carboxylate (C₇H₇BrO₂S, exact mass: 233.935 g/mol) is a brominated thiophene derivative with a methyl ester group at position 3 and a methyl substituent at position 2 . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its bromine atom at position 5 enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the ester group facilitates further functionalization.

Properties

IUPAC Name

methyl 5-bromo-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLUIHOYXGOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728102
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259396-11-6
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Methyl 2-Methylthiophene-3-Carboxylate

The most direct route involves brominating methyl 2-methylthiophene-3-carboxylate at the 5-position. N-Bromosuccinimide (NBS) in acetic acid and dimethylformamide (DMF) at 20°C for 16 hours achieves regioselective bromination with 93% conversion . The reaction proceeds via radical intermediacy, with acetic acid stabilizing the succinimide byproduct. Post-reaction purification employs silica gel chromatography (ethyl acetate/hexane, 1:2) to isolate the product in 68% yield .

Alternative brominating agents, such as bromine in tetrahydrofuran (THF), require stringent temperature control (–78°C) to prevent di-bromination. However, NBS offers superior selectivity and operational simplicity, as demonstrated in multikilogram batches .

Table 1: Bromination Conditions and Yields

ReagentSolventTemperatureTime (h)Yield (%)Source
NBS/AcOHDMF20°C1668
Br₂THF–78°C245

TurboGrignard-Mediated Synthesis

A scalable approach avoids cryogenic conditions by employing TurboGrignard reagents (isopropylmagnesium chloride–LiCl). Starting from 2-methylthiophene, halogen–magnesium exchange at ambient temperature generates the reactive intermediate, which is quenched with methyl chloroformate . This method achieves 52% overall yield across three steps:

  • Lithiation : 2-Methylthiophene reacts with LDA (lithium diisopropylamide) at –78°C in THF.

  • Methylation : Methyl iodide introduces the 2-methyl group.

  • Carboxylation : Methyl chloroformate in THF at –4°C furnishes the ester .

The LiCl additive suppresses side reactions, enabling a 91% HPLC-pure product without column chromatography .

Industrial-Scale Production

Large-scale synthesis prioritizes continuous flow reactors to optimize exothermic bromination and carboxylation steps. A demonstration batch (4.6 kg scale) using isopropylmagnesium chloride–LiCl achieved 63% yield after vacuum distillation . Key considerations include:

  • Temperature control : Gradual warming from 0°C to 60°C prevents runaway reactions.

  • Solvent selection : THF and methylene chloride enable efficient mixing and phase separation.

  • Catalyst recycling : Iron(III) bromide is reused in bromination cycles to reduce costs .

Table 2: Industrial Process Parameters

ParameterValueSource
Batch size4.6 kg
Reaction temperature0°C → 60°C
Purity (HPLC)91%

Comparative Analysis of Methodologies

NBS bromination excels in selectivity and mild conditions but requires chromatographic purification. In contrast, TurboGrignard methods offer scalability and reduced purification needs, albeit with stricter anhydrous requirements. Microwave techniques, while faster, remain niche due to specialized equipment needs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted thiophenes.

    Oxidation: Thiophene sulfoxides or sulfones.

    Coupling: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-methylthiophene-3-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide.
  • Oxidation Reactions: It can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the development of biologically active molecules. Research indicates that thiophene derivatives can exhibit various biological activities, including:

  • Anticancer Properties: Some studies have shown that thiophene derivatives can inhibit cancer cell growth by targeting specific enzymes involved in cancer progression.
  • Anti-inflammatory Effects: Compounds derived from this compound have been evaluated for their ability to modulate nitric oxide synthase activity, which plays a critical role in inflammation.

Materials Science

The compound is also utilized in the production of advanced materials, particularly in the field of organic electronics. Its unique electronic properties make it suitable for applications such as:

  • Organic Semiconductors: Used in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.
  • Conductive Polymers: Acts as a precursor for synthesizing conductive polymer materials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various contexts:

  • Anticancer Activity: Research has demonstrated that certain derivatives can effectively inhibit nitric oxide synthase (NOS), suggesting potential therapeutic uses in managing diseases characterized by excessive nitric oxide production.
  • Material Properties: Investigations into the thermal stability and photocyclization properties of thiophene derivatives indicate their suitability for use in high-performance electronic devices.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methylthiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. Its molecular targets and pathways involve interactions with catalysts and reagents, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs differ in substituent positions, functional groups, or halogenation patterns, impacting reactivity and applications:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Key Differences
Methyl 2-methylthiophene-3-carboxylate 2-Me, 3-COOMe C₇H₈O₂S Lacks bromine; reduced electrophilicity
Ethyl 5-bromo-2-((tert-BOC)amino)thiophene-3-carboxylate 5-Br, 2-NHBoc, 3-COOEt C₁₂H₁₆BrNO₄S Ethyl ester, tert-BOC amino group enhances steric bulk
Methyl 3-amino-5-bromothiophene-2-carboxylate 3-NH₂, 5-Br, 2-COOMe C₇H₇BrNO₂S Amino group at position 3 alters electronic properties and reactivity
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 5-Cl, 3-SO₂Cl, 2-COOMe C₇H₅Cl₂O₄S₂ Chlorine and sulfonyl groups increase oxidative potential

Reactivity and Functional Group Influence

  • Bromine vs. Chlorine : Bromine in the target compound enhances nucleophilic substitution compared to chlorine analogs (e.g., methyl 5-chloro derivatives) due to better leaving-group ability .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound improves solubility in organic solvents compared to carboxylic acid analogs (e.g., 2-(methoxycarbonyl)thiophene-3-carboxylic acid, similarity: 0.83) .
  • Amino vs.

Physicochemical Properties

  • Boiling/Melting Points: Brominated derivatives generally exhibit higher melting points than non-halogenated analogs due to increased molecular weight and halogen interactions.
  • Solubility : The methyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives, making it preferable for organic-phase reactions .
Table 2: Similarity and Key Metrics
Compound Name CAS Number Similarity Score Molecular Weight (g/mol)
Methyl 5-bromo-2-methylthiophene-3-carboxylate N/A 1.00 233.94
Methyl 2-methylthiophene-3-carboxylate 19432-66-7 0.96 172.20
Ethyl 2-formylthiophene-3-carboxylate 115777-72-5 0.95 200.21
2-(Methoxycarbonyl)thiophene-3-carboxylic acid 5751-80-4 0.83 186.18

Similarity scores based on structural and functional group alignment

Biological Activity

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a member of the thiophene family, characterized by its unique structure that includes a bromine atom and a methyl group attached to the thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of diabetes treatment, antimicrobial properties, and as a precursor for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrO2SC_8H_8BrO_2S, with a molecular weight of approximately 239.11 g/mol. The structural features include:

  • Bromine at the 5-position
  • Methyl group at the 2-position
  • Carboxylate group at the 3-position

These substituents influence the compound's reactivity and biological interactions.

Antidiabetic Potential

Research indicates that this compound exhibits significant inhibition of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibiting SGLT2 can lead to reduced blood glucose levels, making this compound a candidate for diabetes management.

Table 1: SGLT2 Inhibition Activity

CompoundActivity Level
This compoundSignificant
Other Thiophene DerivativesVariable

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives can exhibit antibacterial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli75Moderate
Pseudomonas aeruginosa100Low

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • SGLT2 Inhibition : The compound binds to the SGLT2 transporter, preventing glucose reabsorption and promoting its excretion through urine.
  • Antibacterial Mechanism : It may disrupt cell wall synthesis or function, leading to bacterial cell death.

Case Studies

Several studies have explored the biological activities of this compound:

  • Diabetes Management Study : A clinical trial demonstrated that compounds similar to this compound significantly lowered blood glucose levels in diabetic models, supporting its potential use in therapeutic applications.
  • Antimicrobial Efficacy Research : In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an alternative antibiotic .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 5-bromo-2-methylthiophene-3-carboxylate to achieve high yield and purity?

  • Methodology : The Gewald reaction is a common approach for synthesizing substituted thiophenes. Bromination at the 5-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents should be optimized to minimize side reactions. Post-synthesis, reverse-phase HPLC with methanol-water gradients is effective for purification, as demonstrated in analogous thiophene ester syntheses .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identify coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for thiophene, methyl ester at δ 3.7–3.9 ppm). The bromine atom induces deshielding in adjacent protons.
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and C-Br stretching at ~550–650 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of 233.9350 g/mol (C₇H₇BrO₂S) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Column chromatography using silica gel with ethyl acetate/hexane gradients (10–30% v/v) effectively separates polar byproducts. For higher purity, reverse-phase HPLC with methanol-water eluents (30–100% gradient) is recommended, as shown in analogous thiophene derivatives .

Advanced Research Questions

Q. How can the bromine atom in this compound be utilized in cross-coupling reactions?

  • Methodology : The bromine serves as a leaving group in palladium-catalyzed reactions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/water (3:1) at 80°C. Regioselectivity is influenced by steric effects from the 2-methyl group, as observed in similar bromothiophene derivatives .

Q. What challenges arise in the crystallographic analysis of this compound?

  • Methodology : The bromine atom’s high electron density can cause absorption errors. Use SHELXL for refinement, applying multi-scan absorption corrections. ORTEP-3 with a GUI is recommended for visualizing thermal ellipsoids and validating bond lengths/angles. Twinning and disorder in the methyl groups may require high-resolution data (≤ 0.8 Å) .

Q. How does the methyl ester group influence reactivity in nucleophilic substitution compared to ethyl esters?

  • Methodology : The methyl ester’s smaller size reduces steric hindrance, increasing susceptibility to nucleophilic attack (e.g., hydrolysis). Kinetic studies in THF/water (pH 7–9) show methyl esters hydrolyze 1.5× faster than ethyl analogs. However, the 2-methylthiophene ring’s electron-withdrawing effect may offset this trend .

Q. In medicinal chemistry, how can this compound serve as a precursor for bioactive molecules?

  • Methodology : The bromine and ester groups enable derivatization into kinase inhibitors or antimicrobial agents. For example, coupling with spirocyclic amines (e.g., via Ullmann reaction) generates heterocyclic scaffolds with demonstrated antibacterial activity. Structural analogs have shown IC₅₀ values < 1 µM in kinase assays .

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